molecular formula C6H6BrClN2 B1281484 5-Bromo-4-chloro-2,6-dimethylpyrimidine CAS No. 69696-35-1

5-Bromo-4-chloro-2,6-dimethylpyrimidine

Cat. No. B1281484
CAS RN: 69696-35-1
M. Wt: 221.48 g/mol
InChI Key: BZQXOFCIHJDLCR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. This particular derivative is substituted with bromo and chloro groups at positions 5 and 4, respectively, and with methyl groups at positions 2 and 6.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms on the pyrimidine ring. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is an important intermediate in the synthesis of various pyrimidine derivatives and is prepared from commercially available starting materials through a multi-step process .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system with space group P21/n . The crystal structure is stabilized by intramolecular hydrogen bonds, such as OH···N and OH···O, which are observed in the crystalline network .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including regioselective displacement, alkylation, and cyclization. The reactivity of halogenated pyrimidines in aminolysis reactions has been studied, with bromopyrimidines generally being the most reactive . Additionally, bromination of pyrimidine derivatives can lead to the formation of bromosubstituted compounds, which are useful intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of halogen atoms can affect the reactivity and stability of the compounds. The crystal structures of halogenated pyrimidines often reveal the presence of hydrogen bonding, which can impact their melting points and solubility . The vibrational spectra of these compounds can provide information about the strength and nature of hydrogen bonding within the molecules .

Scientific Research Applications

Application 1: Synthesis of New Pyrimidine Derivatives

  • Summary of the Application : “5-Bromo-4-chloro-2,6-dimethylpyrimidine” is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Application 2: Synthesis of SGLT2 Inhibitors

  • Summary of the Application : “5-Bromo-4-chloro-2,6-dimethylpyrimidine” is used in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They are used in the treatment of type II diabetes .
  • Results or Outcomes : The synthesized SGLT2 inhibitors are currently in preclinical and phase I studies for diabetes therapy .

Safety And Hazards

The safety data sheet for 5-Bromo-4-chloro-2,6-dimethylpyrimidine indicates that it has a GHS07 signal word, which means “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-bromo-4-chloro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQXOFCIHJDLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500215
Record name 5-Bromo-4-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2,6-dimethylpyrimidine

CAS RN

69696-35-1
Record name 5-Bromo-4-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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